5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile
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Overview
Description
5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile: is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring substituted with two methyl groups at positions 5 and 6, and a nitrile group at position 2 It is a white to light yellow solid that is soluble in organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One of the common methods for synthesizing 5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile involves the cyclization of amido-nitriles.
Condensation Reactions: Another method involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with triethyl orthoformate in the presence of iodine or gallium triflate as a catalyst in acetonitrile.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the nitrile group, such as amines.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the nitrile group.
Scientific Research Applications
Chemistry:
Materials Science: This compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Biochemistry: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry:
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile is not well-documented. based on its structural similarity to other benzimidazole derivatives, it is likely to interact with biological targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
5,6-Dimethyl-1H-benzo[d]imidazole: This compound lacks the nitrile group but shares the benzimidazole core structure.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, similar to the nitrile group in 5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile.
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-mercaptobenzimidazole share the benzimidazole core and have different functional groups at the 2-position.
Uniqueness: The presence of the nitrile group at the 2-position in this compound makes it unique compared to other benzimidazole derivatives. This functional group can participate in a variety of chemical reactions, providing opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C10H9N3 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
5,6-dimethyl-1H-benzimidazole-2-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,1-2H3,(H,12,13) |
InChI Key |
XRTWBKKQTSUDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C#N |
Origin of Product |
United States |
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